molecular formula C11H16ClN B1430479 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1803582-79-7

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1430479
CAS No.: 1803582-79-7
M. Wt: 197.7 g/mol
InChI Key: IVLMBFVLEFTALW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the hydrogenation of isoquinoline derivatives. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes to form tetrahydroisoquinoline structures . The reaction conditions often include acidic environments and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves crystallization and recrystallization techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides, benzyl amines, and acetophenones under basic conditions.

Major Products Formed

    Oxidation: Nitrones.

    Reduction: Decahydroisoquinoline derivatives.

    Substitution: Substituted tetrahydroisoquinolines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific methyl substitutions at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its potential as a neuroprotective agent and its utility in synthesizing complex bioactive compounds .

Biological Activity

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (abbreviated as DMTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of DMTHIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DMTHIQ has the molecular formula C₁₁H₁₅N·HCl and features methyl groups at positions 5 and 7 on the isoquinoline ring. This structural configuration is significant as it influences the compound's biological properties and interactions with biological targets.

DMTHIQ's biological activity is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it acts as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) , an enzyme involved in catecholamine synthesis. By inhibiting PNMT, DMTHIQ may modulate levels of norepinephrine and epinephrine in the body, potentially impacting mood regulation and stress responses.

Enzyme Interaction

  • Inhibition of PNMT : Reduces catecholamine synthesis.
  • Potential Neuroprotective Effects : May protect neurons from oxidative stress by modulating neurotransmitter levels.

Biological Activities

Research indicates that DMTHIQ exhibits several promising biological activities:

  • Neuroprotective Effects : Studies have shown that DMTHIQ can protect neuronal cells from oxidative stress and apoptosis. It has been investigated for its potential role in treating neurodegenerative diseases such as Parkinson's disease .
  • Antioxidant Activity : The compound demonstrates antioxidant properties that may contribute to its neuroprotective effects by scavenging free radicals .
  • Antimicrobial Properties : Some studies suggest that DMTHIQ may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate this aspect fully .

Case Studies and Experimental Data

  • Neuroprotection in Animal Models :
    • In a study involving mice treated with haloperidol (a dopamine antagonist), DMTHIQ was shown to mitigate the reduction of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) levels in brain tissues, indicating its potential neuroprotective role in pharmacological contexts .
  • Oxidative Stress Reduction :
    • Experimental results demonstrated that DMTHIQ significantly reduced markers of oxidative stress in neuronal cell cultures subjected to toxic agents like hydrogen peroxide .
  • Pharmacokinetic Profile :
    • A pharmacokinetic study revealed that DMTHIQ has favorable absorption characteristics with a moderate half-life in animal models, suggesting potential for therapeutic use .

Comparative Analysis

To better understand the unique properties of DMTHIQ compared to other tetrahydroisoquinoline derivatives, a comparative analysis is presented below:

CompoundMechanism of ActionBiological Activity
This compound (DMTHIQ) PNMT inhibition; antioxidant activityNeuroprotection; potential antidepressant
Tetrahydroisoquinoline (parent compound) Various enzyme interactionsBroad spectrum biological activities
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Similar enzyme interactionsAntimicrobial; neuroprotective

Properties

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-5-9(2)11-3-4-12-7-10(11)6-8;/h5-6,12H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLMBFVLEFTALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCNCC2=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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